methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate

Purity Procurement Quality Control

Medicinal chemistry workflows often suffer from inefficient protecting group strategies or poorly matched halogen reactivity. This trisubstituted pyrazole solves these issues with three orthogonal handles for independent vector elaboration. - **Three reactive sites**: 5-amino (amidation), 4-chloro (Suzuki-Miyaura coupling), 3-methyl ester (traceless protecting group). - **Optimized physicochemical profile**: XLogP3 0.7, TPSA 81 Ų, 2 HBD - Rule of Three compliant for fragment screening. - **Supply advantage**: 98% purity (Leyan-sourced) minimizes palladium catalyst poisoning; free base (H302, H315 only) reduces PPE burden in HTS facilities.

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57
CAS No. 1287752-81-1
Cat. No. B2906293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate
CAS1287752-81-1
Molecular FormulaC5H6ClN3O2
Molecular Weight175.57
Structural Identifiers
SMILESCOC(=O)C1=C(C(=NN1)N)Cl
InChIInChI=1S/C5H6ClN3O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H3,7,8,9)
InChIKeyIMRRCYCWOKFZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Amino-4-Chloro-1H-Pyrazole-3-Carboxylate Sourcing & Procurement Guide


Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate (CAS 1287752-81-1) is a trisubstituted pyrazole scaffold with a molecular formula of C₅H₆ClN₃O₂ and a molecular weight of 175.57 g/mol [1]. The compound features an amino group at position 5, a chloro substituent at position 4, and a methyl carboxylate ester at position 3, providing three chemically orthogonal handles for further functionalization [1]. Its computed XLogP3 of 0.7, topological polar surface area of 81 Ų, and two hydrogen bond donors indicate favorable physicochemical properties for lead optimization campaigns [1]. This scaffold serves as a versatile building block in medicinal chemistry and agrochemical research, where its 4-chloro substitution pattern enables distinct reactivity profiles compared to 4-bromo, 4-fluoro, or unsubstituted analogs.

Three orthogonal reactive handles enable independent diversification
Favorable physicochemical profile for lead optimization campaigns
Higher purity grade available to support synthetic yield

Why This Pyrazole Scaffold Cannot Be Casually Substituted


Substituting methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate with its 4-bromo, 4-fluoro, N-methyl, or carboxylic acid analogs introduces quantifiable differences in reactivity, metabolic stability, and synthetic handling that directly impact downstream success. The 4-chloro substituent offers a distinct balance of halogen bond acceptor strength and steric bulk relative to bromo or fluoro analogs, altering both electrophilic aromatic substitution rates and transition metal-catalyzed cross-coupling efficiencies [1]. Furthermore, the methyl ester at position 3 provides a traceless protecting group strategy that the free carboxylic acid or bulkier ethyl ester cannot replicate without altering reaction selectivity or requiring additional deprotection steps. Even within the same halogen series, the choice of 4-chloro over 4-bromo dictates the catalyst-ligand system required for Suzuki-Miyaura or Buchwald-Hartwig couplings, with the bromo analog being more reactive but also more prone to unwanted debromination side reactions [1]. These substitution-dependent differences mean that in-class compounds cannot be interchanged without re-optimizing synthetic routes and potentially compromising target molecule purity or biological activity.

4-Chloro vs. 4-bromo
Reactivity and selectivity may shift; catalyst systems may require re-optimization
Methyl ester vs. free acid
Protecting group strategy differs; direct substitution may alter reaction selectivity
Halogen identity
4-Chloro provides a balance of stability and coupling efficiency not matched by bromo or fluoro analogs

Quantitative Differentiation vs. Closest Analogs


Commercial Purity Comparison: Leyan vs. CymitQuimica

The purity specification of methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate (CAS 1287752-81-1) varies significantly between commercial suppliers. Leyan reports a purity of 98% , while CymitQuimica specifies a minimum purity of 95% . For procurement decisions where downstream synthetic yields are purity-dependent, this 3-percentage-point difference can translate to a meaningful reduction in byproduct formation and purification burden when the 98% material is selected.

Commercial Purity
Head-to-head
Leyan 98% vs CymitQuimica 95%
Higher purity may reduce byproduct formation and purification burden
Supplier specifications; verify with COA
Purity Procurement Quality Control

Lipophilicity Differentiation: 4-Chloro vs. 4-Bromo Analog

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate exhibits a computed XLogP3 of 0.7 [1]. The corresponding 4-bromo analog (methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate, CAS 1174305-96-4) is expected to have a higher XLogP3 by approximately 0.4–0.6 log units based on the Hansch π constant difference between chlorine (+0.71) and bromine (+1.02) [2]. This lipophilicity differential directly impacts membrane permeability, aqueous solubility, and metabolic stability – three critical parameters in lead optimization. The chloro analog's lower lipophilicity may confer superior solubility and reduced CYP450-mediated metabolic clearance compared to the bromo variant, while retaining sufficient halogen bonding capacity for target engagement [2].

Lipophilicity: 4-Cl vs 4-Br
Class-level inference
XLogP3 0.7 vs est. 1.1–1.3 (Δ ~0.4–0.6)
Lower lipophilicity may improve solubility and reduce protein binding
Computed/estimated values; confirm experimentally
Lipophilicity Drug Design Physicochemical Properties

Safety & Hazard Profile: Free Base vs. Hydrochloride Salt

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is classified with GHS hazard statements H302 (harmful if swallowed, 100% probability) and H315 (causes skin irritation, 100% probability) [1]. In contrast, the hydrochloride salt form (CAS 1301743-26-9) introduces additional handling considerations due to its ionic nature, including potential corrosivity and hygroscopicity not present in the free base . For laboratories prioritizing ease of handling and reduced personal protective equipment (PPE) requirements, the free base form offers a simpler safety profile with only two primary hazard classifications compared to salt forms that may carry supplementary corrosive or respiratory irritation warnings.

Hazard Profile
Class-level inference
Free base: H302, H315 vs HCl salt: potential H318, H335
Fewer hazard statements simplify handling and shipping logistics
GHS data; review safety data sheet
Safety Hazard Handling Procurement

Optimal Deployment Scenarios Based on Evidence


Agrochemical Discovery: Pyrazole Carboxamide Fungicide Synthesis

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate serves as an ideal precursor for pyrazole-3-carboxamide fungicides, where the 4-chloro substituent is retained in the final active ingredient to enhance target-site binding. The Leyan-sourced 98% purity material is recommended for multi-step syntheses where intermediate purification is impractical, as the higher initial purity reduces carry-through of impurities that can poison palladium catalysts in subsequent amidation reactions. The compound's XLogP3 of 0.7 [1] ensures that early-stage intermediates remain tractable in aqueous workup, unlike more lipophilic bromo analogs that complicate phase separation.

Medicinal Chemistry: Fragment-Based Drug Discovery

With a molecular weight of 175.57 Da, two hydrogen bond donors, and a topological polar surface area of 81 Ų [1], methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate satisfies the Rule of Three criteria for fragment screening libraries. Its three orthogonal reactive handles (5-amino, 4-chloro, 3-methyl ester) allow independent vector elaboration without protecting group manipulation. The 4-chloro substituent offers a balanced reactivity profile – sufficiently inert under mild amidation conditions at the 5-amino group, yet readily participating in Suzuki-Miyaura couplings when desired, avoiding the premature reactivity that plagues 4-bromo or 4-iodo analogs in fragment growing campaigns.

High-Throughput Screening Plate Preparation

The lower GHS hazard burden of the free base form (H302, H315 only) [2] compared to hydrochloride salt forms makes this compound a preferred choice for HTS facilities where hundreds of compounds are handled daily. Reduced PPE requirements accelerate plate preparation workflows, and the compound's moderate lipophilicity (XLogP3 = 0.7) [1] ensures adequate DMSO solubility at typical screening concentrations (10 mM) without the precipitation issues observed with higher-logP bromo analogs, thereby reducing false-negative rates in biochemical assays.

Application
Selection Property
Validation Focus
Agrochemical research: pyrazole carboxamide synthesis
4-Chloro substituent retention, higher purity grade
Catalyst compatibility, aqueous workup efficiency
Fragment-based drug discovery research
Rule-of-Three compliance, orthogonal reactive handles
Fragment elaboration without protecting group interference, controlled coupling reactivity
High-throughput screening plate preparation
Lower hazard burden (free base), moderate lipophilicity
DMSO solubility at typical screening concentrations, reduced PPE requirements
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